1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Description
Propriétés
IUPAC Name |
1-methyl-5-pyrrolidin-2-ylpyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-8(4-6-10-11)7-3-2-5-9-7;;/h4,6-7,9H,2-3,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFWEFVPPGHJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138222-46-3 | |
| Record name | 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidine moiety.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine or methyl groups are replaced by other substituents under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the pyrazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds, focusing on structural differences, molecular properties, and applications.
2.1. 1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole Dihydrochloride
- Molecular Formula : C₈H₁₅Cl₂N₃ .
- Molecular Weight : 224.13 g/mol.
- Key Differences: Replaces the pyrazole ring with an imidazole ring (two non-adjacent nitrogen atoms). Higher nitrogen content (3 vs. 2 nitrogen atoms in pyrazole) may influence solubility and reactivity.
- Applications : Used in chiral ligand synthesis and asymmetric catalysis due to its stereochemical rigidity .
2.2. Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
- Molecular Formula : C₁₁H₁₁N₃O₂ .
- Molecular Weight : 217.22 g/mol.
- Key Differences :
- Substitutes the pyrrolidine group with a pyridin-3-yl group (aromatic ring with a nitrogen atom).
- Contains a methyl carboxylate ester at position 3, increasing hydrophobicity compared to the dihydrochloride salt.
- Applications : Intermediate in synthesizing bioactive molecules, particularly those targeting kinase enzymes .
2.3. Methyl 3,3-Dimethylpyrrolidine-2-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂ .
- Molecular Weight : 193.68 g/mol.
- Key Differences: Replaces the pyrazole ring with a pyrrolidine carboxylate ester. Lacks aromaticity, reducing π-π stacking interactions critical in drug-receptor binding.
- Applications : Used as a building block for peptidomimetics and prodrugs .
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Solubility Advantage : The dihydrochloride salt form of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole offers superior aqueous solubility compared to its free base or esterified analogs (e.g., methyl carboxylate derivatives), making it preferable for in vitro assays .
- Chirality Considerations : The chiral pyrrolidine substituent in the target compound and its imidazole analog () enables enantioselective applications, such as asymmetric synthesis or receptor-targeted drug design .
Activité Biologique
1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride features a pyrazole ring substituted with a methyl group and a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds structurally related to 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole have shown significant anticancer effects against various cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride | A549 (lung cancer) | 15.7 | |
| Similar pyrazole derivative | MDA-MB-231 (breast cancer) | 12.3 |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly when used in combination with traditional chemotherapeutics like doxorubicin, enhancing the overall efficacy of treatment regimens .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. The dihydrochloride form has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest that 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound exhibits inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in various models:
| Experimental Model | Inhibition (% at 50 µM) | Reference |
|---|---|---|
| LPS-induced inflammation in mice | 70% | |
| Carrageenan-induced edema model | 65% |
This activity indicates its potential as a therapeutic agent for inflammatory diseases.
The mechanisms underlying the biological activities of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It inhibits the production of inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Action : The disruption of bacterial cell membranes has been suggested as a mechanism for its antimicrobial effects.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Combination Therapy in Cancer : A study involving patients with advanced breast cancer demonstrated that combining doxorubicin with a pyrazole derivative led to improved patient outcomes compared to doxorubicin alone.
- Infection Control : Clinical trials assessing the use of pyrazole derivatives in patients with resistant bacterial infections showed significant reductions in infection rates.
Q & A
Q. What are the standard synthetic protocols for preparing 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride and its analogs?
- Methodological Answer : The compound and its analogs are typically synthesized via condensation reactions. For example, benzylideneacetone derivatives are refluxed with phenylhydrazine hydrochloride in ethanol for 6–8 hours, followed by precipitation and crystallization . Cyclization of hydrazide intermediates using phosphorous oxychloride at elevated temperatures (e.g., 120°C) is another common method, yielding pyrazole cores . The dihydrochloride salt form is generated by treating the free base with hydrochloric acid (HCl), as seen in multi-step syntheses involving aqueous HCl addition .
Q. Which spectroscopic and crystallographic techniques are used for structural validation of this compound?
- Methodological Answer :
- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks) .
- IR and NMR spectroscopy : Confirm functional groups (e.g., pyrazole N-H stretches) and proton environments .
- Elemental analysis : Validates purity and stoichiometry, particularly for hydrochloride salts .
Q. How are reaction conditions optimized to improve synthesis yields?
- Methodological Answer : Key parameters include:
- Solvent selection : Ethanol/acetic acid mixtures enhance solubility and reaction efficiency .
- Reaction time and temperature : Prolonged reflux (e.g., 7 hours) ensures complete cyclization .
- Purification methods : Column chromatography or recrystallization from ethanol minimizes by-products .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across pyrazole derivative studies?
- Methodological Answer :
- Substituent effect analysis : Compare enzyme inhibition profiles (e.g., VEGFR2, MMP9) of analogs with varying substituents to isolate structural determinants of activity .
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, inhibitor concentrations) to minimize inter-study variability .
Q. How can computational tools predict feasible synthetic pathways for novel derivatives?
- Methodological Answer : Databases like PISTACHIO and REAXYS employ heuristic algorithms to prioritize routes based on precursor availability and reaction plausibility. For example, retrosynthetic analysis of pyrazole-carboxylate intermediates can identify viable pathways using template-based scoring .
Q. What experimental approaches elucidate the role of stereochemistry in biological activity?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
- X-ray crystallography : Correlate stereochemical configurations (e.g., R/S designations) with binding affinities in enzyme active sites .
Q. How do researchers design derivatives to enhance target selectivity (e.g., kinase vs. protease inhibition)?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents at the pyrazole 3- and 5-positions to alter steric and electronic profiles. For instance, electron-withdrawing groups on phenyl rings enhance MMP9 inhibition .
- Molecular docking : Simulate interactions with target proteins (e.g., VEGFR2’s ATP-binding pocket) to guide functional group placement .
Data Analysis and Optimization
Q. What statistical methods resolve discrepancies in pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .
- Pharmacokinetic modeling : Adjust for bioavailability differences (e.g., plasma protein binding) to reconcile in vitro IC50 values with in vivo efficacy .
Q. How are synthetic by-products characterized and minimized during scale-up?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
